molecular formula C16H17N3O3 B11961423 1-(4-Acetamidophenyl)-3-(2-methoxyphenyl)urea CAS No. 76393-34-5

1-(4-Acetamidophenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B11961423
CAS No.: 76393-34-5
M. Wt: 299.32 g/mol
InChI Key: NQALBQSEABVSKK-UHFFFAOYSA-N
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Description

1-(4-Acetamidophenyl)-3-(2-methoxyphenyl)urea is an organic compound that features a urea linkage between a 4-acetamidophenyl group and a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetamidophenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 4-acetamidophenyl isocyanate with 2-methoxyaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetamidophenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea linkage can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-Acetamidophenyl)-3-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Acetamidophenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Acetamidophenyl)-3-(2-chlorophenyl)urea
  • 1-(4-Acetamidophenyl)-3-(2-hydroxyphenyl)urea
  • 1-(4-Acetamidophenyl)-3-(2-nitrophenyl)urea

Uniqueness

1-(4-Acetamidophenyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both acetamido and methoxy functional groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

CAS No.

76393-34-5

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]acetamide

InChI

InChI=1S/C16H17N3O3/c1-11(20)17-12-7-9-13(10-8-12)18-16(21)19-14-5-3-4-6-15(14)22-2/h3-10H,1-2H3,(H,17,20)(H2,18,19,21)

InChI Key

NQALBQSEABVSKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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